1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine
Description
Properties
Molecular Formula |
C8H7ClF3N3 |
|---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7ClF3N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
InChI Key |
NZQJOTUOKLKICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl guanidine derivatives.
Scientific Research Applications
Potential Applications
- Pharmaceuticals 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine can be used as a precursor or active ingredient in drug development. Research indicates that similar compounds may exhibit various biological activities.
- Antimicrobial Research Benzyl, phenyl guanidine, and aminoguanidine hydrazone derivatives have shown in vitro antibacterial activities . For instance, one compound showed good potency against S. aureus and E. coli . Related compounds have demonstrated promising antibacterial activity against human pathogens, even in in vivo models of infection .
- Interaction Studies This compound is used in studies focusing on its binding affinity with biological targets.
Structural Analogues and Derivatives
Several compounds share structural similarities with this compound:
- N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide Contains two guanidine groups and exhibits different biological activities due to additional functional groups.
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine Features a similar trifluoromethyl substitution but with a different positioning of chlorine, which may lead to altered pharmacological profiles.
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine A related hydrazine derivative with different reactivity and applications in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
The following table and analysis compare 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine with analogous compounds in terms of substituents, physical properties, and applications.
Table 1: Comparative Analysis of Guanidine Derivatives
Key Observations:
Substituent Position Effects :
- The position of chloro and trifluoromethyl groups significantly impacts biological activity. For example, 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine () demonstrated anti-cancer properties, whereas triflumizole (4-Cl, 2-CF₃) is a fungicide. Ortho-substituted CF₃ groups may enhance steric hindrance, affecting binding to biological targets .
Piperidinyl or pyridinyl additions () introduce heterocyclic rings, improving solubility or CNS penetration .
Thermal Stability :
- Melting points vary widely. For instance, sulfonylguanidines (–3) exhibit higher melting points (183–250°C) due to strong intermolecular forces from sulfonyl groups, while simpler aryl guanidines (e.g., ) melt at lower temperatures (89–171°C) .
Synthetic Yields :
- Compounds with complex substituents (e.g., , Compound 4) show high yields (93%), likely due to optimized coupling conditions .
Spectroscopic Signatures: IR spectra for sulfonylguanidines (–3) show characteristic SO₂ peaks at 1314–1343 cm⁻¹, absent in non-sulfonylated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine, and how do substituents influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-(trifluoromethyl)aniline with cyanamide derivatives in the presence of a base (e.g., triethylamine) under reflux conditions. Substituents like chloro and trifluoromethyl groups on the phenyl ring enhance electrophilicity, facilitating guanidine formation .
- Key Considerations : Monitor reaction temperature and stoichiometry to avoid side products. Use HPLC or NMR to verify intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this guanidine derivative?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and guanidine NH signals (δ 6.5–7.0 ppm). The trifluoromethyl group appears as a singlet in 19F NMR .
- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 293.05) .
Q. What are the stability profiles of this compound under varying temperatures and pH conditions?
- Methodology : Conduct accelerated stability studies (40°C, 75% RH for 6 months) and pH-dependent degradation assays (pH 1–13). The compound is stable at neutral pH but degrades in strongly acidic/basic conditions due to guanidine hydrolysis. Use LC-MS to identify degradation products .
Advanced Research Questions
Q. How to design a dose-response study to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology :
- Experimental Design : Use a randomized block design with split-split plots. Test 5–7 concentrations (1 nM–100 µM) in triplicate, including positive/negative controls. Measure IC50 values via fluorometric assays .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate potency and efficacy. Account for batch-to-batch variability using ANOVA .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., buffer composition, cell lines). For example, discrepancies in IC50 may arise from differences in ATP concentrations during kinase assays .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
Q. What computational strategies predict the environmental fate and ecotoxicity of this compound?
- Methodology :
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life (e.g., t1/2 >60 days suggests persistence) .
- Molecular Dynamics Simulations : Assess binding affinity to environmental receptors (e.g., soil organic matter) to predict bioaccumulation .
Q. How can reaction conditions be optimized to minimize impurities during scale-up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
